molecular formula C17H21Br2ClN2S B13766402 Dibenzo(b,f)(1,4)thiazepine, 8-chloro-10,11-dihydro-10-(3-methylaminopropyl)-, dihydrobromide, hydrate CAS No. 60816-68-4

Dibenzo(b,f)(1,4)thiazepine, 8-chloro-10,11-dihydro-10-(3-methylaminopropyl)-, dihydrobromide, hydrate

Cat. No.: B13766402
CAS No.: 60816-68-4
M. Wt: 480.7 g/mol
InChI Key: FMHPBLNPHBCSLP-UHFFFAOYSA-N
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Description

Dibenzo(b,f)(1,4)thiazepine, 8-chloro-10,11-dihydro-10-(3-methylaminopropyl)-, dihydrobromide, hydrate is a chemical compound with a complex structure

Preparation Methods

The preparation of Dibenzo(b,f)(1,4)thiazepine, 8-chloro-10,11-dihydro-10-(3-methylaminopropyl)-, dihydrobromide, hydrate involves several synthetic routes and reaction conditions. The industrial production methods typically include:

    Synthetic Routes: The synthesis of this compound often involves the reaction of specific precursors under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield.

    Reaction Conditions: Common reaction conditions include the use of specific solvents, catalysts, and temperature controls to ensure the desired reaction proceeds efficiently.

    Industrial Production: Industrial production methods may involve large-scale reactions in specialized reactors, followed by purification steps to isolate the final product.

Chemical Reactions Analysis

Dibenzo(b,f)(1,4)thiazepine, 8-chloro-10,11-dihydro-10-(3-methylaminopropyl)-, dihydrobromide, hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur, where specific functional groups are replaced with others using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

Dibenzo(b,f)(1,4)thiazepine, 8-chloro-10,11-dihydro-10-(3-methylaminopropyl)-, dihydrobromide, hydrate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.

    Industry: It is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of Dibenzo(b,f)(1,4)thiazepine, 8-chloro-10,11-dihydro-10-(3-methylaminopropyl)-, dihydrobromide, hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Dibenzo(b,f)(1,4)thiazepine, 8-chloro-10,11-dihydro-10-(3-methylaminopropyl)-, dihydrobromide, hydrate can be compared with other similar compounds, such as:

    Dibenzo(b,f)(1,4)thiazepine derivatives: These compounds share a similar core structure but may have different functional groups or substituents.

    Chlorinated thiazepines: Compounds with similar chlorination patterns and thiazepine rings.

    Methylaminopropyl derivatives: Compounds with similar side chains and functional groups.

Properties

CAS No.

60816-68-4

Molecular Formula

C17H21Br2ClN2S

Molecular Weight

480.7 g/mol

IUPAC Name

3-(3-chloro-5,6-dihydrobenzo[b][1,4]benzothiazepin-5-ium-5-yl)propyl-methylazanium;dibromide

InChI

InChI=1S/C17H19ClN2S.2BrH/c1-19-9-4-10-20-12-13-5-2-3-6-16(13)21-17-8-7-14(18)11-15(17)20;;/h2-3,5-8,11,19H,4,9-10,12H2,1H3;2*1H

InChI Key

FMHPBLNPHBCSLP-UHFFFAOYSA-N

Canonical SMILES

C[NH2+]CCC[NH+]1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Br-].[Br-]

Origin of Product

United States

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